1-(2-Bromophenyl)but-2-yn-1-one
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Overview
Description
1-(2-Bromophenyl)but-2-yn-1-one is an organic compound with the molecular formula C10H7BrO It is a member of the butynone family, characterized by the presence of a bromine atom attached to a phenyl ring and a but-2-yn-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)but-2-yn-1-one can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)but-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium azide, sodium methoxide, Grignard reagents, typically in anhydrous conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Azides, ethers, organometallic compounds.
Scientific Research Applications
1-(2-Bromophenyl)but-2-yn-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)but-2-yn-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in reactions with nucleophiles such as amines and thiols. Its bromine atom can undergo substitution reactions, leading to the formation of new chemical bonds. Additionally, the compound’s alkyne moiety can participate in cycloaddition reactions, forming cyclic structures .
Comparison with Similar Compounds
1-(4-Bromophenyl)but-2-yn-1-one: Similar structure but with the bromine atom at the para position.
1-(2-Chlorophenyl)but-2-yn-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromophenyl)prop-2-yn-1-one: Similar structure but with a propynone moiety instead of butynone.
Uniqueness: 1-(2-Bromophenyl)but-2-yn-1-one is unique due to its specific substitution pattern and the presence of both a bromine atom and an alkyne moiety.
Properties
CAS No. |
207275-14-7 |
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Molecular Formula |
C10H7BrO |
Molecular Weight |
223.07 g/mol |
IUPAC Name |
1-(2-bromophenyl)but-2-yn-1-one |
InChI |
InChI=1S/C10H7BrO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-4,6-7H,1H3 |
InChI Key |
UBLGDBIPGDHECD-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)C1=CC=CC=C1Br |
Origin of Product |
United States |
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